molecular formula C16H12O3 B12922140 2-(4-Methoxybenzylidene)benzofuran-3(2H)-one

2-(4-Methoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B12922140
M. Wt: 252.26 g/mol
InChI Key: WPHKUMCSOVGQCK-XNTDXEJSSA-N
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Description

2-(4-Methoxybenzylidene)benzofuran-3(2H)-one is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This specific compound is characterized by the presence of a methoxybenzylidene group attached to the benzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxybenzylidene)benzofuran-3(2H)-one typically involves the condensation of 4-methoxybenzaldehyde with benzofuran-3(2H)-one. This reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield alcohols or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Halogenated benzofuran derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzylidene)benzofuran-3(2H)-one is not fully understood, but it is believed to interact with various molecular targets and pathways. In biological systems, it may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Hydroxybenzylidene)benzofuran-3(2H)-one
  • 2-(4-Methylbenzylidene)benzofuran-3(2H)-one
  • 2-(4-Chlorobenzylidene)benzofuran-3(2H)-one

Uniqueness

2-(4-Methoxybenzylidene)benzofuran-3(2H)-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility in organic solvents and may also affect its interaction with biological targets, potentially leading to distinct pharmacological properties.

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)10-15-16(17)13-4-2-3-5-14(13)19-15/h2-10H,1H3/b15-10+

InChI Key

WPHKUMCSOVGQCK-XNTDXEJSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3O2

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3O2

Origin of Product

United States

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